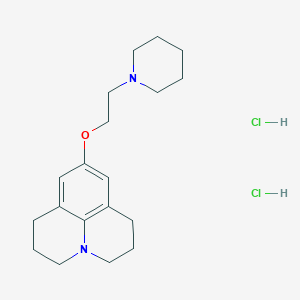
1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-(2-(1-piperidinyl)ethoxy)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-(2-(1-piperidinyl)ethoxy)-, dihydrochloride is a synthetic compound primarily used in scientific research. This compound is commonly referred to as THIQ. THIQ is a heterocyclic compound containing a quinolizine ring system. THIQ has been extensively studied for its potential use in various scientific applications.
Wirkmechanismus
THIQ acts as an agonist at the dopamine D3 receptor. This receptor is primarily located in the mesolimbic system of the brain, which is involved in reward, motivation, and addiction. Activation of the dopamine D3 receptor by THIQ leads to increased dopamine release, which can reinforce drug-seeking behavior.
Biochemische Und Physiologische Effekte
THIQ has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the dopamine D3 receptor, THIQ has been shown to increase the release of other neurotransmitters, including norepinephrine and serotonin. THIQ has also been shown to modulate the activity of ion channels, which can affect neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
THIQ has several advantages for use in laboratory experiments. It is a highly specific and potent agonist for the dopamine D3 receptor, which makes it useful for studying the role of this receptor in addiction and other behaviors. However, THIQ has some limitations, including its potential for off-target effects and its relatively short half-life.
Zukünftige Richtungen
There are several potential future directions for research involving THIQ. One area of interest is the development of more selective agonists for the dopamine D3 receptor, which could lead to improved understanding of the role of this receptor in addiction and other behaviors. Another area of interest is the use of THIQ in the development of novel treatments for addiction and other disorders. Finally, THIQ could also be used in the development of new imaging agents for studying the dopamine D3 receptor in vivo.
Synthesemethoden
THIQ can be synthesized through a variety of methods. One common method involves the reaction of 2-(1-piperidinyl)ethanol with 2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizine in the presence of a strong acid catalyst. This reaction produces THIQ as a dihydrochloride salt.
Wissenschaftliche Forschungsanwendungen
THIQ has been used in scientific research for a variety of applications. One common use of THIQ is in the study of addiction and drug abuse. THIQ has been shown to bind to and activate the dopamine D3 receptor, which is involved in the reward pathway of the brain. This activation can lead to increased dopamine release, which is associated with addictive behaviors.
Eigenschaften
CAS-Nummer |
130260-18-3 |
|---|---|
Produktname |
1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-(2-(1-piperidinyl)ethoxy)-, dihydrochloride |
Molekularformel |
C19H30Cl2N2O |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
7-(2-piperidin-1-ylethoxy)-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene;dihydrochloride |
InChI |
InChI=1S/C19H28N2O.2ClH/c1-2-8-20(9-3-1)12-13-22-18-14-16-6-4-10-21-11-5-7-17(15-18)19(16)21;;/h14-15H,1-13H2;2*1H |
InChI-Schlüssel |
NEQTVCNLSWKWGW-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC2=CC3=C4C(=C2)CCCN4CCC3.Cl.Cl |
Kanonische SMILES |
C1CCN(CC1)CCOC2=CC3=C4C(=C2)CCCN4CCC3.Cl.Cl |
Andere CAS-Nummern |
130260-18-3 |
Synonyme |
1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-(2-(1-piperidinyl)eth oxy)-, dihydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



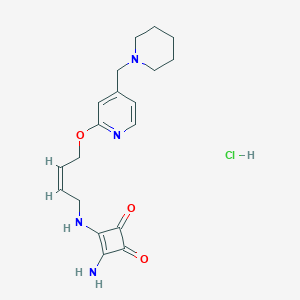
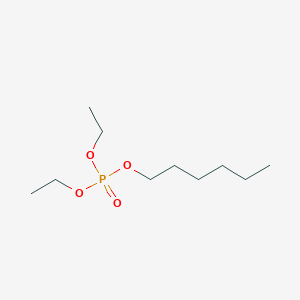
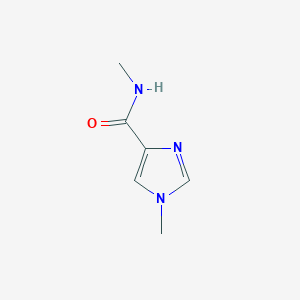




![1-[2-[[2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-3-methylurea](/img/structure/B143770.png)
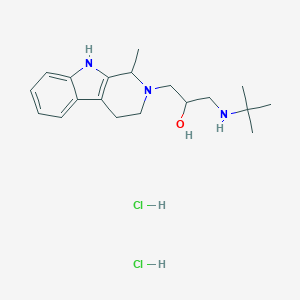
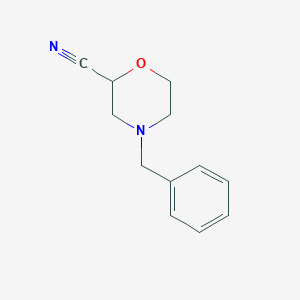
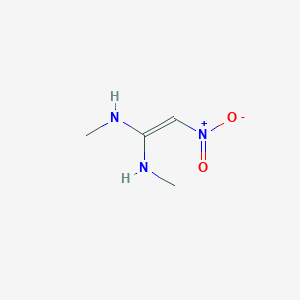
![1-Chloro-3-ethynylbicyclo[1.1.1]pentane](/img/structure/B143778.png)
![methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B143780.png)
